molecular formula C11H13N3O3 B2951402 (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide CAS No. 892273-00-6

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide

Cat. No.: B2951402
CAS No.: 892273-00-6
M. Wt: 235.243
InChI Key: BMGMYDWGAVMMDD-UHFFFAOYSA-N
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Description

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound that features a unique combination of functional groups, including an amino group, a benzoyloxy group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide typically involves the following steps:

    Formation of the oxime: The starting material, 4-methylbenzoyl chloride, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime.

    Amination: The oxime is then reacted with an appropriate amine, such as 3-aminopropanamide, under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-methylbenzylideneamino benzamides: These compounds share the benzoyloxy and oxime functional groups but differ in their overall structure and reactivity.

    2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: These compounds have similar benzamide backbones but differ in their substituents and functional groups.

Uniqueness

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is unique due to its combination of an amino group, a benzoyloxy group, and an oxime group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(Z)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGMYDWGAVMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/CC(=O)N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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